REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[CH:9][O:8][C:7]=1[CH:11]([CH3:13])[CH3:12])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH:11]([C:7]1[O:8][CH:9]=[CH:10][C:6]=1[CH2:4][OH:3])([CH3:13])[CH3:12] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(OC=C1)C(C)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of excess acetone (1 ml)
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Type
|
ADDITION
|
Details
|
After diluting with ethyl acetate (150 ml) the grey precipitate
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1OC=CC1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |